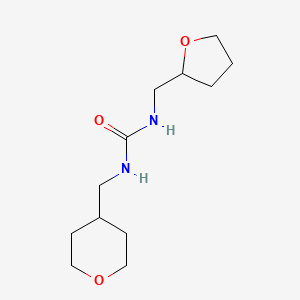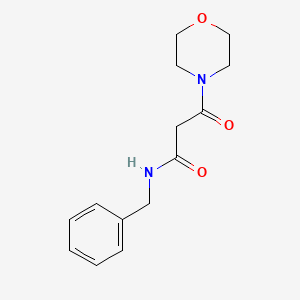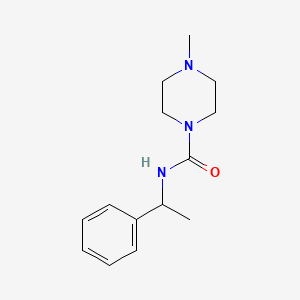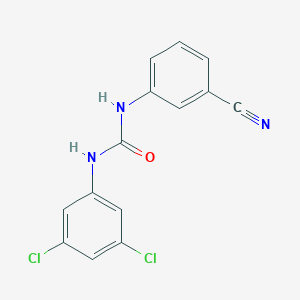
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone, also known as APPE, is a chemical compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. APPE is a small molecule that belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone is not fully understood, but it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and Hsp90, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone has also been found to have neuroprotective effects and may improve cognitive function. In addition, 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone has been shown to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone also exhibits a range of biological activities, making it useful for investigating various therapeutic applications. However, one limitation of using 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone. One potential area of investigation is the development of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiac arrhythmias. Another area of research is the elucidation of the exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone, which may lead to the development of more effective therapeutic strategies. Additionally, the investigation of the potential toxicity of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone and its metabolites is an important area of research that may inform the safe use of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone can be achieved through a multistep process that involves the reaction of 4-acetylpiperazine with 4-(2-bromoethyl)aniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the amine group with acetic anhydride.
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone has been investigated for its potential therapeutic applications in various fields, including oncology, neurology, and cardiology. In oncology, 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cardiology, 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone has been shown to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)15-4-6-16(7-5-15)18-12-17(22)20-10-8-19(9-11-20)14(3)21/h4-7,13,18H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCUNOFXWZYIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6636401.png)

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)


![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)

